molecular formula C12H12O5 B11787474 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11787474
M. Wt: 236.22 g/mol
InChI Key: FFHYXNPAYFXRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to a tetrahydrofuran ring with a carboxylic acid and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is subjected to a condensation reaction with a suitable dicarbonyl compound to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydrofuran ring.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid and ketone functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid and ketone groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl-1H-indole: This compound has a similar methoxyphenyl group but differs in the core structure, which is an indole ring.

    4-Methoxyphenyl-1H-imidazole: Another similar compound with a methoxyphenyl group attached to an imidazole ring.

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound shares the methoxyphenyl group and has a similar functional group arrangement.

Uniqueness

2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring structure combined with the methoxyphenyl group. This combination provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C12H12O5/c1-16-8-4-2-7(3-5-8)11-9(12(14)15)6-10(13)17-11/h2-5,9,11H,6H2,1H3,(H,14,15)

InChI Key

FFHYXNPAYFXRCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(CC(=O)O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.